
2-Allyl-2H-indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-2H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
2-Allyl-2H-indazol-6-amine is a derivative of the indazole family . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Indazole derivatives have been found to interact with various targets, leading to a range of biological effects . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), leading to a reduction in the production of certain inflammatory mediators .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Indazole derivatives have been found to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, including 2-Allyl-2H-indazol-6-amine, have been found to interact with various enzymes and proteins . For instance, some indazole derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitter amines . These interactions can influence biochemical reactions in significant ways.
Cellular Effects
The effects of this compound on cells can be diverse, depending on the specific cellular context. For example, some indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (OA) cartilage, potentially influencing cell function .
Molecular Mechanism
Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
Indazole derivatives have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Indazole derivatives may interact with various transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Indazole derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-2H-indazol-6-amine typically involves the formation of the indazole core followed by the introduction of the allyl group. One common method involves the cyclization of hydrazones with appropriate substituents. For instance, the reaction of 2-allylbenzohydrazide with a suitable electrophile can yield the desired indazole derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the allyl group .
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-2H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
2-Allyl-2H-indazol-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating cancer and inflammatory diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
2H-Indazole: A closely related compound with similar biological activities.
1H-Indazole: Another indazole derivative with distinct tautomeric forms.
Indole: A structurally related compound with a wide range of biological activities.
Uniqueness: 2-Allyl-2H-indazol-6-amine is unique due to the presence of the allyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other indazole derivatives and contributes to its potential as a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-prop-2-enylindazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-5-13-7-8-3-4-9(11)6-10(8)12-13/h2-4,6-7H,1,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTSAVPWNYHQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C2C=CC(=CC2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137823-23-3 |
Source


|
| Record name | 2-(prop-2-en-1-yl)-2H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
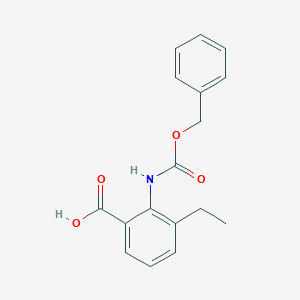
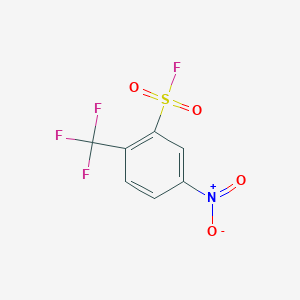
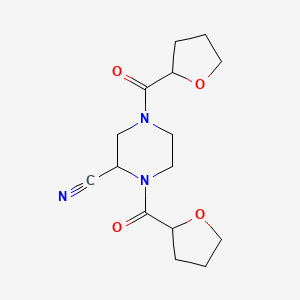
![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2688816.png)
![3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2688817.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2688821.png)
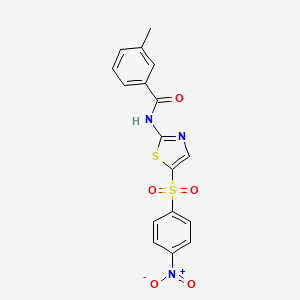
![4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine](/img/structure/B2688823.png)
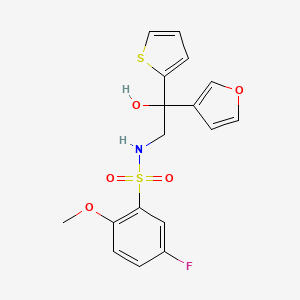
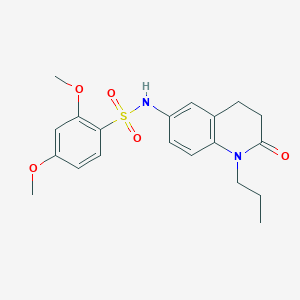
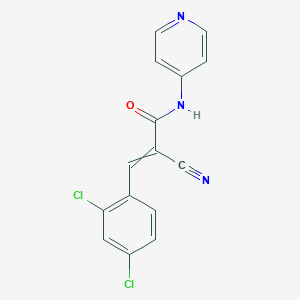
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2688828.png)
acetic acid](/img/structure/B2688831.png)
![1-(2-Chlorophenyl)-6-[(2s)-3,3,3-Trifluoro-2-Methylpropyl]-1,7-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B2688832.png)
